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molecular formula C12H18N4O4 B8589301 1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide CAS No. 474418-02-5

1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide

Cat. No. B8589301
M. Wt: 282.30 g/mol
InChI Key: DKBOXFVPAOJJTJ-UHFFFAOYSA-N
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Patent
US08012967B2

Procedure details

1-Methyl-4-nitro-1H-pyrrole-2-carbonyl chloride (0.585 g, 4.70 mmol; see step (ii) above) in DCM (10 mL), was added dropwise to a solution of 2-(4-morpholinyl)ethanamine (0.673 g, 5.17 mmol), and NEt3 (0.735 μL, 9.42 mmol), in DCM (10 mL) over 15 min. The resulting solution was allowed to stir overnight and the reaction quenched with a 5% NaOH solution (20 mL). The layers were separated and the DCM fraction collected, dried (MgSO4), filtered and the solvent removed under reduced pressure to yield the sub-title compound as a white/pale yellow solid (1.166 g, 88%).
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
0.673 g
Type
reactant
Reaction Step One
Name
Quantity
0.735 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[C:10](Cl)=[O:11].[N:13]1([CH2:19][CH2:20][NH2:21])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.CCN(CC)CC>C(Cl)Cl>[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[CH:4]=[C:3]1[C:10]([NH:21][CH2:20][CH2:19][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)=[O:11]

Inputs

Step One
Name
Quantity
0.585 g
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)Cl
Name
Quantity
0.673 g
Type
reactant
Smiles
N1(CCOCC1)CCN
Name
Quantity
0.735 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction quenched with a 5% NaOH solution (20 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the DCM fraction collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)NCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.166 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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